4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromadoline maleate involves the reaction of 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzoyl chloride with (1R,2R)-2-(dimethylamino)cyclohexylamine to form 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide.
Formation of Bromadoline Maleate: The intermediate is then reacted with maleic acid to form bromadoline maleate.
Industrial Production Methods
Industrial production of bromadoline maleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bromadoline maleate undergoes several types of chemical reactions, including:
Oxidation: Bromadoline maleate can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Bromadoline maleate can undergo substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide and silver nitrate are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of bromadoline maleate .
Scientific Research Applications
Bromadoline maleate has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of opioid receptor binding and activity.
Biology: Bromadoline maleate is used in biological research to study the effects of μ-opioid receptor agonists on cellular and molecular processes.
Medicine: The compound is investigated for its potential use as an analgesic in pain management.
Industry: Bromadoline maleate is used in the development of new synthetic opioids and related compounds.
Mechanism of Action
Bromadoline maleate exerts its effects by selectively binding to the μ-opioid receptor. This binding leads to the activation of the receptor, which in turn inhibits the release of neurotransmitters such as substance P and glutamate. The inhibition of these neurotransmitters results in analgesic effects, reducing the perception of pain. The molecular targets involved include the μ-opioid receptor and associated signaling pathways .
Comparison with Similar Compounds
Bromadoline maleate is similar to other synthetic opioids such as AH-7921 and U-47700. it is unique in its specific binding affinity and potency. Here is a comparison with similar compounds:
AH-7921: Another synthetic opioid with similar analgesic properties but different chemical structure.
U-47700: A structurally related compound with similar potency but different pharmacokinetic properties.
Conclusion
Bromadoline maleate is a significant compound in the field of synthetic opioids, with various applications in scientific research and potential therapeutic uses. Its unique properties and specific binding to the μ-opioid receptor make it a valuable tool for studying opioid receptor activity and developing new analgesics.
Properties
CAS No. |
150307-84-9 |
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Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-acetyl-3-propyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H11NO3/c1-3-4-6-7(5(2)10)8(11)12-9-6/h9H,3-4H2,1-2H3 |
InChI Key |
BYDYHGRLZYYOEO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)ON1)C(=O)C |
Canonical SMILES |
CCCC1=C(C(=O)ON1)C(=O)C |
Synonyms |
5(4H)-Isoxazolone, 4-(1-hydroxyethylidene)-3-propyl- (9CI) |
Origin of Product |
United States |
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